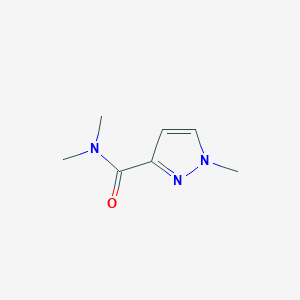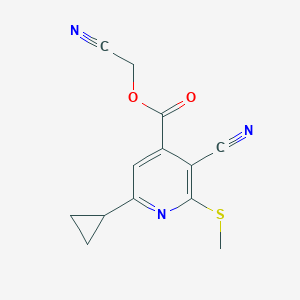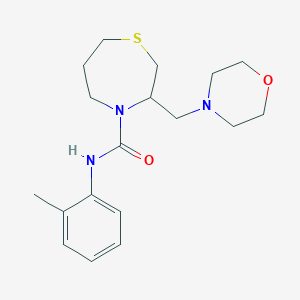![molecular formula C18H19NO4 B2650766 2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid CAS No. 2287317-60-4](/img/structure/B2650766.png)
2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid, also known as MK-677, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and is used as an investigational drug for the treatment of growth hormone deficiency and muscle wasting.
Mécanisme D'action
2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid works by binding to the ghrelin receptor, which is primarily expressed in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1), leading to an increase in muscle mass and bone density. 2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid also has a direct effect on the metabolism of fat, leading to increased fat loss.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid are numerous. In addition to its effects on growth hormone and IGF-1 levels, it has been shown to increase appetite and improve sleep quality. It has also been investigated for its potential anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has several advantages for use in lab experiments. It is a non-peptide compound, making it easier to synthesize and manipulate in the lab. Additionally, it has a long half-life, allowing for less frequent dosing. However, one limitation of 2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid is that it can be difficult to administer due to its poor solubility in water.
Orientations Futures
There are several future directions for the study of 2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid. One area of interest is its potential use in the treatment of age-related muscle wasting and sarcopenia. Additionally, it has been investigated for its potential use in the treatment of conditions such as osteoporosis and Alzheimer's disease. Further studies are needed to fully understand the potential therapeutic applications of 2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid.
Conclusion
In conclusion, 2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid is a non-peptide growth hormone secretagogue that has been extensively studied for its potential therapeutic applications. It has been shown to increase growth hormone levels, leading to increased muscle mass, bone density, and fat loss. While it has several advantages for use in lab experiments, further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid is synthesized by a multistep process that involves the coupling of 3-(phenylmethoxycarbonylamino)phenylboronic acid with 2-bromo-2-methylpropanoic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with a reducing agent to yield 2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid.
Applications De Recherche Scientifique
2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to increase growth hormone levels in both young and elderly individuals, leading to increased muscle mass, bone density, and fat loss. Additionally, it has been investigated for its potential use in the treatment of conditions such as osteoporosis, obesity, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,16(20)21)14-9-6-10-15(11-14)19-17(22)23-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQAQVBZDABOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2650690.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2650692.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)
![(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2650694.png)
![(S)-2-[4-(Trifluoromethyl)phenyl]-1-propanol](/img/structure/B2650695.png)


![2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650699.png)
![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2650700.png)

![1-Adamantyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2650703.png)
![N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2650704.png)
